molecular formula C26H22O6 B14311410 2,2'-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) CAS No. 113720-10-8

2,2'-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)

Cat. No.: B14311410
CAS No.: 113720-10-8
M. Wt: 430.4 g/mol
InChI Key: CTIJBNSIEBMTES-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-3-methylnaphthalene-1,4-dione with ethane-1,2-diol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ethane bridge between the two naphthalene units.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products Formed

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethane-1,2-diyl)bis(8-hydroxy-3-methylnaphthalene-1,4-dione)
  • 2,2’-(Propane-1,3-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)
  • 2,2’-(Butane-1,4-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione)

Uniqueness

The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(8-methoxy-3-methylnaphthalene-1,4-dione) lies in its specific structural features, which confer distinct chemical and physical properties. Its ethane bridge and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

113720-10-8

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

5-methoxy-3-[2-(8-methoxy-3-methyl-1,4-dioxonaphthalen-2-yl)ethyl]-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C26H22O6/c1-13-15(25(29)21-17(23(13)27)7-5-9-19(21)31-3)11-12-16-14(2)24(28)18-8-6-10-20(32-4)22(18)26(16)30/h5-10H,11-12H2,1-4H3

InChI Key

CTIJBNSIEBMTES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)CCC3=C(C(=O)C4=C(C3=O)C(=CC=C4)OC)C

Origin of Product

United States

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